Tetrachloroguaiacol-13C6

Catalog No.
S13968089
CAS No.
M.F
C7H4Cl4O2
M. Wt
267.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrachloroguaiacol-13C6

Product Name

Tetrachloroguaiacol-13C6

IUPAC Name

3,4,5,6-tetrachloro-2-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol

Molecular Formula

C7H4Cl4O2

Molecular Weight

267.9 g/mol

InChI

InChI=1S/C7H4Cl4O2/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h12H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

YZZVKLJKDFFSFL-WBJZHHNVSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O

Isomeric SMILES

CO[13C]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O

Tetrachloroguaiacol-13C6 is a chlorinated derivative of guaiacol, a compound found in wood smoke and produced during the combustion of organic matter. The molecular formula for Tetrachloroguaiacol-13C6 is C7H3Cl4O, indicating the presence of four chlorine atoms attached to the aromatic ring of guaiacol, along with a stable carbon isotope, carbon-13. This compound is often used in environmental studies to trace organic pollutants and assess their impact on ecosystems.

Typical of chlorinated aromatic compounds. These include:

  • Electrophilic Substitution: The chlorine atoms can influence the reactivity of the aromatic ring, making it susceptible to further electrophilic substitution reactions.
  • Nucleophilic Substitution: Under certain conditions, nucleophiles can replace chlorine atoms.
  • Oxidation: Chlorinated phenolic compounds can be oxidized to form dioxins or other chlorinated products, particularly in the presence of strong oxidizing agents.
  • Photodegradation: Exposure to UV light can lead to the breakdown of Tetrachloroguaiacol-13C6 into smaller chlorinated byproducts.

Research indicates that chlorinated phenolic compounds like Tetrachloroguaiacol-13C6 exhibit varying degrees of biological activity. They may possess antimicrobial properties and can affect aquatic organisms due to their toxic nature. Studies have shown that such compounds can disrupt endocrine functions in wildlife and may bioaccumulate in food chains, posing risks to both animal and human health.

Tetrachloroguaiacol-13C6 can be synthesized through several methods:

  • Chlorination of Guaiacol: Starting with guaiacol, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions to achieve tetrachlorination.
  • Isotope Labeling: The introduction of carbon-13 can be accomplished during the synthesis process using carbon dioxide enriched with carbon-13 or through specific synthetic routes that incorporate this isotope.
  • Multi-step Synthesis: Advanced synthetic pathways may involve multiple steps including protection-deprotection strategies to selectively introduce chlorine atoms at desired positions on the guaiacol structure.

Tetrachloroguaiacol-13C6 has several applications:

  • Environmental Monitoring: It is used as a tracer in studies assessing the distribution and degradation of chlorinated organic pollutants in the environment.
  • Research: Its isotopic labeling allows for detailed studies on metabolic pathways and environmental fate.
  • Analytical Chemistry: Employed as a standard in analytical methods for detecting and quantifying chlorinated phenolic compounds in environmental samples.

Studies investigating the interactions of Tetrachloroguaiacol-13C6 with biological systems have shown that it can bind to proteins and cellular components, potentially leading to toxic effects. Its interactions with enzymes involved in detoxification processes have been particularly noted, indicating that it may inhibit or alter enzyme activity, which could impact metabolic pathways in organisms exposed to this compound.

Several compounds share structural similarities with Tetrachloroguaiacol-13C6. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaChlorine AtomsBiological Activity
TetrachloroguaiacolC7H3Cl4O4Moderate toxicity
TriclosanC12H7Cl3O23Antimicrobial properties
2,4-DichlorophenolC6H4Cl2O2Endocrine disruptor
PentachlorophenolC6Cl5OH5Highly toxic
2,4,6-TrichlorophenolC6H3Cl3O3Moderate toxicity

Tetrachloroguaiacol-13C6 is unique due to its specific isotopic labeling with carbon-13 and its distinct tetrachlorinated structure, which influences its chemical behavior and biological interactions compared to other similar compounds.

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

267.913719 g/mol

Monoisotopic Mass

265.916669 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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